2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene

Description

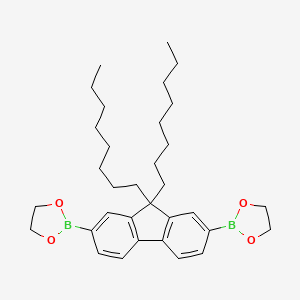

2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (CAS: 357219-41-1) is a boron-containing organic compound with the molecular formula C₄₁H₆₄B₂O₄ and a molecular weight of 642.58 g/mol . Structurally, it consists of a fluorene backbone substituted with two 1,3,2-dioxaborolane groups at the 2,7-positions and two octyl chains at the 9,9-positions (Figure 1). The dioxaborolane groups enable its use as a monomer in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of conjugated polymers for optoelectronic applications . Its octyl chains enhance solubility in organic solvents, making it suitable for solution-processed device fabrication .

Properties

IUPAC Name |

2-[7-(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluoren-2-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H48B2O4/c1-3-5-7-9-11-13-19-33(20-14-12-10-8-6-4-2)31-25-27(34-36-21-22-37-34)15-17-29(31)30-18-16-28(26-32(30)33)35-38-23-24-39-35/h15-18,25-26H,3-14,19-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEHCZLBPYNMES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCO1)C2=CC3=C(C=C2)C4=C(C3(CCCCCCCC)CCCCCCCC)C=C(C=C4)B5OCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H48B2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446664 | |

| Record name | 2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210347-49-2 | |

| Record name | 2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene typically involves the following steps:

Bromination of Fluorene: The starting material, fluorene, is brominated at the 2 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

Alkylation: The brominated fluorene is then alkylated with octyl bromide in the presence of a strong base like potassium tert-butoxide to introduce the dioctyl groups at the 9 position.

Borylation: The final step involves the palladium-catalyzed borylation of the brominated, dioctyl-substituted fluorene using bis(pinacolato)diboron (B2Pin2) to introduce the boronic ester groups at the 2 and 7 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for bromination and borylation steps, which improve reaction efficiency and yield. Additionally, purification processes such as recrystallization and column chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester groups react with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The compound can be oxidized to form the corresponding boronic acid derivatives.

Substitution: The dioctyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Strong bases (e.g., NaH) and alkylating agents (e.g., alkyl halides).

Major Products

Suzuki-Miyaura Coupling: Conjugated polymers and small molecules with extended π-systems.

Oxidation: Boronic acid derivatives.

Substitution: Fluorene derivatives with different alkyl or aryl groups.

Scientific Research Applications

2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene has a wide range of applications in scientific research, including:

Organic Electronics: Used as a building block in the synthesis of materials for OLEDs and OPVs.

Polymer Chemistry: Employed in the preparation of conjugated polymers for electronic and optoelectronic applications.

Material Science: Utilized in the development of new materials with unique electronic and optical properties.

Biological Research: Investigated for potential use in bioimaging and biosensing applications due to its fluorescent properties.

Mechanism of Action

The mechanism of action of 2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene in electronic applications involves the formation of extended π-conjugated systems through coupling reactions. These conjugated systems facilitate efficient charge transport and light emission, making the compound valuable in the development of high-performance electronic devices. The boronic ester groups play a crucial role in the Suzuki-Miyaura coupling reactions, enabling the formation of complex molecular architectures.

Comparison with Similar Compounds

Key Properties

- Purity : ≥98.0% (HPLC)

- Physical State : Crystalline powder

- Melting Point : 89°C

- Applications :

Comparison with Similar Compounds

The compound is part of a broader family of fluorene-based derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

9,9-Bis(2-ethylhexyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluorene

Poly[(9,9-bis(3′-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] (PFN)

- Structure: A polymer alternating dimethylamino-propyl-fluorene and dioctylfluorene units.

- Key Differences :

- Performance :

Functional Analogues

PFN-Br (Brominated PFN)

TMB-PFOH (2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-phenylfluoren-9-ol)

- Structure : Features a phenyl-hydroxyl group at the 9-position.

- Impact :

Comparative Performance in Optoelectronic Devices

Key Findings :

- PFN vs. Target Compound: While PFN is a polymer directly integrated into device interfaces, the target compound serves as a monomer for synthesizing such polymers. PFN’s amine groups enable dipole-induced work function tuning, which is absent in the boronate ester-functionalized monomer .

- Stability : PFN-Br demonstrates superior environmental stability compared to PFN due to bromine’s hydrophobic nature .

Challenges and Limitations

Biological Activity

2,7-Bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene is a compound that has garnered interest due to its potential applications in organic electronics and its biological activity. This compound belongs to a class of boron-containing compounds that have been studied for their unique properties and applications in various fields, including medicinal chemistry and materials science.

The molecular formula of this compound is with a molecular weight of approximately 642.58 g/mol. It is characterized by its crystalline powder form and has a melting point ranging from 127°C to 131°C .

| Property | Value |

|---|---|

| Molecular Formula | C₄₁H₆₄B₂O₄ |

| Molecular Weight | 642.58 g/mol |

| Melting Point | 127°C - 131°C |

| Purity | ≥98% |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies involving dioxolane derivatives have shown promising antibacterial and antifungal activities. For instance:

- Antibacterial Activity : Compounds containing dioxolane structures demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL .

- Antifungal Activity : The same studies reported that most dioxolane derivatives exhibited antifungal activity against Candida albicans, further supporting the potential of these compounds in therapeutic applications .

While specific mechanisms for this compound are yet to be fully elucidated, the presence of the dioxaborolane moiety is believed to contribute to its biological activity. Boron-containing compounds often interact with biological systems through various pathways including enzyme inhibition and disruption of cellular processes.

Case Studies

- Synthesis and Testing of Dioxolanes : A study synthesized several dioxolane derivatives and tested their biological activities. The results showed that most derivatives had significant antibacterial effects against S. aureus and antifungal effects against C. albicans, highlighting the therapeutic potential of these compounds .

- Polymer Applications : Research on the use of polyfluorene-based materials in organic electronics has indicated that modifying the main chain with boron-containing groups can enhance charge transport properties while maintaining biocompatibility . This suggests that compounds like this compound could be beneficial in developing biocompatible electronic devices.

Q & A

Q. What is the role of 2,7-bis(1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene in synthesizing conjugated polymers?

This compound serves as a key monomer in Suzuki-Miyaura cross-coupling reactions to synthesize polyfluorenes and copolymers. The boronic ester groups at the 2,7-positions enable efficient polymerization with dibromo aromatic comonomers (e.g., 2,7-dibromo-9,9-dioctylfluorene), forming π-conjugated backbones for optoelectronic applications. Optimal reaction conditions include palladium catalysts (e.g., Pd(PPh₃)₄), anhydrous solvents (THF/toluene), and inert atmospheres to prevent boronate hydrolysis .

Q. How are the photophysical properties of polyfluorenes derived from this monomer characterized?

Neutral polyfluorenes exhibit blue emission (~410 nm in solution) with high quantum yields (up to 0.87). Characterization involves UV-Vis absorption, photoluminescence (PL) spectroscopy, and cyclic voltammetry to determine bandgap and HOMO/LUMO levels. Aggregation-induced quenching can be mitigated by introducing bulky side chains (e.g., dioctyl groups) .

Q. What are the standard protocols for purifying and analyzing this compound?

Purification typically involves column chromatography (silica gel, hexane/ethyl acetate eluent) followed by recrystallization. Purity is verified via HPLC (>98%) or GC-MS. Structural confirmation uses ¹H/¹³C NMR, FT-IR (B-O stretching at ~1350 cm⁻¹), and single-crystal X-ray diffraction (for disorder analysis in the dioxaborolane rings) .

Advanced Research Questions

Q. How do molar ratios of comonomers affect the optoelectronic properties of copolymers synthesized with this monomer?

In dibenzothiophene-fluorene copolymers, increasing dibenzothiophene content enhances thermal stability (decomposition temperature >400°C) but reduces PL quantum yield (from 0.87 to ~0.5) due to disrupted π-conjugation. A balance is achieved at 1:1 molar ratios, retaining >80% initial luminescence after 100 hrs at 150°C .

| Comonomer Ratio (Fluorene:Dibenzothiophene) | Thermal Stability (°C) | PL Quantum Yield |

|---|---|---|

| 100:0 | 380 | 0.87 |

| 50:50 | 410 | 0.52 |

| 0:100 | 430 | 0.31 |

Q. What experimental strategies address discrepancies in electrical conductivity after base doping?

Base doping of carboxylate-functionalized polyfluorenes (e.g., poly(2,7'-(alkyl 9,9-dioctyl-7,2'-bifluorene-9'-carboxylate)) generates air-stable conductivities (~10⁻⁶–10⁻⁵ S/cm). Contradictions arise from incomplete doping or side-chain steric hindrance. Strategies include:

Q. How can Suzuki coupling conditions be optimized to minimize defects in high-molecular-weight polyfluorenes?

Key parameters:

- Catalyst system : Pd₂(dba)₃ with SPhos ligand improves coupling efficiency.

- Solvent : A 3:1 toluene/THF mixture reduces boronate hydrolysis.

- Temperature : 80–90°C for 48–72 hrs achieves Mn >50 kDa with PDI <1.5.

- Monomer purity : Comonomers must be recrystallized to >99% purity to prevent chain termination .

Q. Why do copolymers with electron-deficient units (e.g., pyrimidine) exhibit selective sorting of carbon nanotubes?

In poly[(9,9-dioctylfluorene)-alt-pyrimidine], electron-deficient backbones preferentially wrap semiconducting single-walled carbon nanotubes (sc-SWCNTs) via charge-transfer interactions. Raman and UV-Vis-NIR spectra confirm >99% sc-SWCNT purity when polymer:nanotube mass ratios are 2:1 .

Methodological Considerations

- Handling and storage : Store under argon at –20°C to prevent boronate oxidation.

- Device integration : In OLEDs, this monomer-derived polyfluorenes require electron-transport layers (e.g., PFN) to reduce work function mismatch with ITO electrodes, improving electron injection .

- DFT modeling : Simulate backbone planarity and steric effects to predict thermochromic/solvatochromic behavior .

Data Contradictions and Resolutions

- Contradiction : Higher thermal stability in copolymers vs. reduced quantum yields.

Resolution : Introduce non-conjugated spacers (e.g., alkyl chains) to decouple thermal and electronic properties . - Contradiction : Conductivity variability in doped films.

Resolution : Use grazing-incidence X-ray diffraction (GIXD) to correlate crystallinity with dopant distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.